3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide
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Overview
Description
3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a cyano group, and an isopropyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine to introduce the chlorine atom at the 2-position. This is followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond through a reaction with isopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the cyano group or to reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the cyano and carbonyl groups, which can form hydrogen bonds or coordinate with metal ions in the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(methyl)propanamide: Similar structure but with a methyl group instead of an isopropyl group.
3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(ethyl)propanamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide lies in its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the isopropyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)16-12(18)9(6-14)11(17)8-3-4-15-10(13)5-8/h3-5,7,9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUMEXZIOCNUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C#N)C(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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